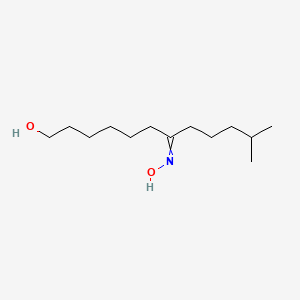![molecular formula C2H3Cl3NO2P B14510290 {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride CAS No. 62679-47-4](/img/structure/B14510290.png)
{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride is an organophosphorus compound known for its reactivity and potential applications in various fields. This compound is characterized by the presence of chlorocarbonyl, amino, and phosphonic dichloride groups, making it a versatile reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride typically involves the reaction of chlorocarbonyl compounds with aminomethylphosphonic dichloride under controlled conditions. One common method involves the use of thionyl chloride as a chlorinating agent, which facilitates the formation of the dichloride groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the dichloride groups to other functional groups.
Substitution: The compound readily participates in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, sulfuryl chloride, and various amines. Reaction conditions such as temperature, solvent, and the presence of catalysts are crucial for the success of these reactions.
Major Products Formed
The major products formed from reactions involving this compound include phosphonic acids, phosphonates, and various substituted derivatives. These products have significant applications in different fields.
Applications De Recherche Scientifique
{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic derivatives.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with. In biochemical applications, it may interact with enzymes or other biomolecules, altering their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {[(Chlorocarbonyl)amino]methyl}phosphonic dichloride include:
Methylphosphonyl dichloride: Known for its use in the synthesis of organophosphorus compounds.
Trifluorotoluene: Used as a solvent and intermediate in organic synthesis.
Pyrazole derivatives: Extensively studied for their biological activities and synthetic applications.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which provides versatility in chemical reactions and a wide range of applications. Its ability to undergo multiple types of reactions makes it a valuable reagent in both research and industrial settings.
Propriétés
Numéro CAS |
62679-47-4 |
|---|---|
Formule moléculaire |
C2H3Cl3NO2P |
Poids moléculaire |
210.38 g/mol |
Nom IUPAC |
N-(dichlorophosphorylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C2H3Cl3NO2P/c3-2(7)6-1-9(4,5)8/h1H2,(H,6,7) |
Clé InChI |
WYIAUWXHWLKGFO-UHFFFAOYSA-N |
SMILES canonique |
C(NC(=O)Cl)P(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


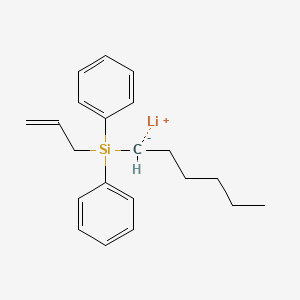
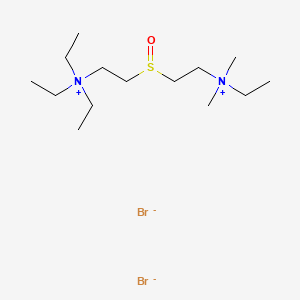

![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)
![2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride](/img/structure/B14510228.png)
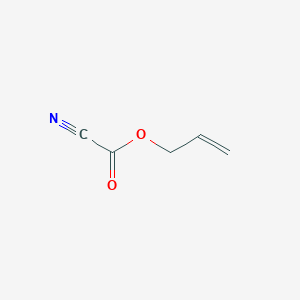




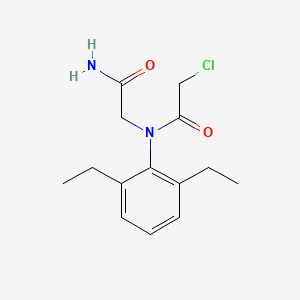

![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)
